molecular formula C20H14ClNO B1179316 Boron, [1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl]-6-fluoro-1,4-dihyd CAS No. 1219495-03-0

Boron, [1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl]-6-fluoro-1,4-dihyd

Cat. No.: B1179316
CAS No.: 1219495-03-0
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Description

Boron, [1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl]-6-fluoro-1,4-dihydro-8-Methoxy-4-(oxo-κO)-3-quinolinecarboxylato-κO3]difluoro-, (T-4) is a complex organoboron compound This compound is notable for its intricate structure, which includes a cyclopropyl group, a piperazinyl moiety, and a quinoline carboxylate framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boron, [1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl]-6-fluoro-1,4-dihydro-8-Methoxy-4-(oxo-κO)-3-quinolinecarboxylato-κO3]difluoro-, (T-4) typically involves multiple steps, including the formation of the quinoline core, introduction of the piperazinyl group, and subsequent functionalization with boron and fluorine atoms. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity Boron, [1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl]-6-fluoro-1,4-dihydro-8-Methoxy-4-(oxo-κO)-3-quinolinecarboxylato-κO3]difluoro-, (T-4) .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .

Scientific Research Applications

Boron, [1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl]-6-fluoro-1,4-dihydro-8-Methoxy-4-(oxo-κO)-3-quinolinecarboxylato-κO3]difluoro-, (T-4) has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of boron and fluorine atoms enhances its binding affinity and specificity for these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Boron, [1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl]-6-fluoro-1,4-dihydro-8-Methoxy-4-(oxo-κO)-3-quinolinecarboxylato-κO3]difluoro-, (T-4) is similar to other organoboron compounds, such as boronic acids and boronate esters.
  • Other quinoline derivatives with similar structures but lacking the boron and fluorine atoms.

Properties

CAS No.

1219495-03-0

Molecular Formula

C20H14ClNO

Molecular Weight

0

Synonyms

Boron, [1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl]-6-fluoro-1,4-dihydro-8-Methoxy-4-(oxo-κO)-3-quinolinecarboxylato-κO3]difluoro-, (T-4)-

Origin of Product

United States

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